Tris(3-fluoropropyl)borate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

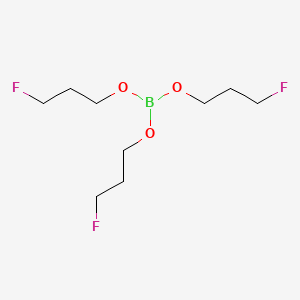

Tris(3-fluoropropyl)borate is an organoboron compound with the molecular formula C₉H₁₈BF₃O₃ It is characterized by the presence of three 3-fluoropropyl groups attached to a borate core

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Tris(3-fluoropropyl)borate can be synthesized through the reaction of boric acid with 3-fluoropropanol in the presence of a dehydrating agent. The reaction typically proceeds as follows: [ \text{B(OH)}_3 + 3 \text{HOCH}_2\text{CH}_2\text{CH}_2\text{F} \rightarrow \text{B(OCH}_2\text{CH}_2\text{CH}_2\text{F})_3 + 3 \text{H}_2\text{O} ] The reaction is carried out under reflux conditions to ensure complete conversion of the reactants.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve the use of more efficient dehydrating agents and optimized reaction conditions to increase yield and purity. The process may also include purification steps such as distillation or recrystallization to obtain the desired product.

Analyse Des Réactions Chimiques

Types of Reactions: Tris(3-fluoropropyl)borate undergoes various chemical reactions, including:

Substitution Reactions: The fluorine atoms in the 3-fluoropropyl groups can be substituted by other nucleophiles under appropriate conditions.

Hydrolysis: The borate ester bonds can be hydrolyzed in the presence of water or aqueous acids, leading to the formation of boric acid and 3-fluoropropanol.

Reduction: The compound can be reduced to form boron-containing hydrides.

Common Reagents and Conditions:

Substitution Reactions: Common reagents include nucleophiles such as amines or thiols. The reactions are typically carried out in polar solvents like dimethyl sulfoxide or acetonitrile.

Hydrolysis: Acidic or basic aqueous solutions are used to hydrolyze the borate ester bonds.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.

Major Products Formed:

Substitution Reactions: Substituted borate esters.

Hydrolysis: Boric acid and 3-fluoropropanol.

Reduction: Boron-containing hydrides.

Applications De Recherche Scientifique

Tris(3-fluoropropyl)borate has several applications in scientific research:

Organic Synthesis: It is used as a reagent in the synthesis of complex organic molecules, particularly in the formation of boron-containing compounds.

Materials Science: The compound is explored for its potential use in the development of advanced materials, including polymers and composites.

Catalysis: It serves as a catalyst or catalyst precursor in various chemical reactions, including polymerization and hydrogenation.

Biological Studies: The compound is investigated for its potential biological activity and interactions with biomolecules.

Mécanisme D'action

The mechanism of action of tris(3-fluoropropyl)borate involves its ability to act as a Lewis acid, facilitating various chemical transformations. The boron atom in the compound can coordinate with electron-rich species, thereby activating them for subsequent reactions. This property is particularly useful in catalysis, where the compound can enhance the reactivity of substrates.

Comparaison Avec Des Composés Similaires

Tris(trimethylsilyl)borate: Similar in structure but with trimethylsilyl groups instead of 3-fluoropropyl groups.

Tris(pentafluorophenyl)borane: Contains pentafluorophenyl groups and is known for its strong Lewis acidity.

Tris(pyrazolyl)borate: Features pyrazolyl groups and is widely used as a ligand in coordination chemistry.

Uniqueness: Tris(3-fluoropropyl)borate is unique due to the presence of fluorine atoms in its structure, which imparts distinct electronic properties and reactivity. The fluorine atoms can influence the compound’s stability, solubility, and interaction with other molecules, making it a valuable reagent in various chemical processes.

Activité Biologique

Tris(3-fluoropropyl)borate is a boron-containing compound characterized by three 3-fluoropropyl groups attached to a boron atom. This compound has garnered attention due to its unique electronic properties and potential applications in various fields, including organic synthesis, materials science, and catalysis. Recent studies have also explored its biological activity, particularly its interactions with biomolecules and potential therapeutic applications.

This compound can be synthesized through the reaction of boric acid with 3-fluoropropanol in the presence of a dehydrating agent. The general reaction can be represented as follows:

This synthesis typically occurs under reflux conditions to ensure complete conversion of the reactants. The resulting compound exhibits distinct reactivity due to the presence of fluorine atoms, which influence its stability and interaction with other molecules.

This compound acts primarily as a Lewis acid, facilitating various chemical transformations by coordinating with electron-rich species. This property enhances the reactivity of substrates in catalytic processes. The biological implications of this mechanism are significant, as it may allow for interactions with biomolecules, potentially leading to therapeutic effects.

Biological Studies

Recent investigations into the biological activity of this compound have focused on its potential as an inhibitor in cancer treatment. For instance, it has been studied in relation to epidermal growth factor receptor (EGFR) mutations associated with non-small cell lung cancer (NSCLC). The compound's ability to inhibit EGFR has been evaluated through various assays, indicating its potential as a therapeutic agent .

Case Study: EGFR Inhibition

In a study examining the effects of this compound on cancer cells, researchers cultured cells expressing EGFR mutations and treated them with varying concentrations of the compound. The results demonstrated a dose-dependent inhibition of cell proliferation, correlating with decreased phosphorylation levels of EGFR . This suggests that this compound may effectively target specific pathways involved in tumor growth.

Comparative Analysis

To better understand the biological activity of this compound, it is useful to compare it with similar compounds:

| Compound | Structure Type | Biological Activity |

|---|---|---|

| Tris(trimethylsilyl)borate | Trimethylsilyl groups | Catalytic applications in organic synthesis |

| Tris(pentafluorophenyl)borane | Pentafluorophenyl groups | Strong Lewis acidity; used in catalysis |

| Tris(pyrazolyl)borate | Pyrazolyl groups | Ligand in coordination chemistry |

| This compound | Fluorinated propyl groups | Potential EGFR inhibitor in cancer treatment |

The unique reactivity and potential biological applications of this compound make it a subject of ongoing research.

Propriétés

IUPAC Name |

tris(3-fluoropropyl) borate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H18BF3O3/c11-4-1-7-14-10(15-8-2-5-12)16-9-3-6-13/h1-9H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OPHBRUAGVBFWHO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(OCCCF)(OCCCF)OCCCF |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H18BF3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

242.05 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.